2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione 2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
Brand Name: Vulcanchem
CAS No.: 15875-54-4
VCID: VC7863556
InChI: InChI=1S/C16H9ClO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
SMILES: C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)C2=O
Molecular Formula: C16H9ClO2
Molecular Weight: 268.69 g/mol

2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

CAS No.: 15875-54-4

Cat. No.: VC7863556

Molecular Formula: C16H9ClO2

Molecular Weight: 268.69 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione - 15875-54-4

Specification

CAS No. 15875-54-4
Molecular Formula C16H9ClO2
Molecular Weight 268.69 g/mol
IUPAC Name 2-[(4-chlorophenyl)methylidene]indene-1,3-dione
Standard InChI InChI=1S/C16H9ClO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
Standard InChI Key DPSNBOGJIUODEX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)C2=O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)C2=O

Introduction

2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a well-characterized organic compound with a molecular formula of C16H9ClO2. It is a derivative of indene-1,3-dione, featuring a chlorophenyl group attached via a methylene bridge, which enhances its chemical properties and potential biological activities .

Synthesis and Chemical Reactions

The synthesis of 2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves condensation reactions between indene-1,3-dione and aromatic aldehydes. This method allows for the efficient formation of the desired compound with moderate to high yields.

Synthesis Overview

ReagentsConditionsYield
Indene-1,3-dione, 4-chlorobenzaldehydeCondensation reaction, often in the presence of a baseModerate to high

Biological Activities and Potential Applications

Research indicates that compounds similar to 2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione exhibit significant biological activities, including potential antibacterial properties. Interaction studies focus on how this compound interacts with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Biological Activities

ActivityDescription
AntibacterialPotential activity against bacterial strains, though specific efficacy needs further investigation.
Interaction StudiesFocuses on understanding how the compound interacts with biological targets, which could lead to therapeutic applications.

Structural and Chemical Characteristics

The compound features a bicyclic structure, which is notable for its reactivity and versatility in various chemical reactions. The presence of a chlorophenyl group not only affects its chemical reactivity but also enhances its stability and potential interactions with biological targets compared to other derivatives.

Structural Features

FeatureDescription
Bicyclic StructureEnhances reactivity and versatility in chemical reactions.
Chlorophenyl GroupAffects chemical reactivity, stability, and biological interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator